Regiochemical Differentiation: Benzothiazole 5-Position Substitution Versus 2-Position Congeners
A 2016 study of benzothiazole-based secondary sulfonamides demonstrated that compounds bearing the sulfonamide group at the benzothiazole 5-position exhibit distinct selectivity profiles for the tumor-associated isoform hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and hCA II. Although CAS 922858-33-1 was not among the specific compounds tested, the study established that several 5-substituted benzothiazole sulfonamide derivatives showed preferential inhibition of hCA IX and hCA XII, a selectivity pattern not observed for 2-substituted analogs. [1] This region-selectivity trend provides a structural basis for selecting 5-substituted benzothiazole derivatives such as CAS 922858-33-1 over 2-substituted regioisomers when tumor-associated CA isoform targeting is desired.
| Evidence Dimension | hCA isoform selectivity (IX/XII vs. I/II) conferred by benzothiazole 5-substitution |
|---|---|
| Target Compound Data | No direct experimental data for CAS 922858-33-1; structurally consistent with 5-substituted benzothiazole sulfonamide scaffold showing hCA IX/XII selectivity. |
| Comparator Or Baseline | 2-substituted benzothiazole sulfonamides lacking tumor-associated CA isoform selectivity in the same 2016 study. Class-level Ki ranges for benzothiazole sulfonamide hCA inhibitors: hCA I Ki 0.052–0.971 μM; hCA II Ki 0.025–0.682 μM. [2] |
| Quantified Difference | Qualitative selectivity advantage for 5-substituted over 2-substituted analogs; no numerical selectivity ratio available specifically for CAS 922858-33-1. |
| Conditions | In vitro fluorometric CA inhibition assay using recombinant human isoforms hCA I, II, IX, and XII; stopped-flow CO₂ hydration method; pH 7.5, 25°C. |
Why This Matters
For research programs targeting tumor-associated carbonic anhydrases (hCA IX/XII), the 5-substituted benzothiazole connectivity of CAS 922858-33-1 may offer isoform-selectivity advantages absent in 2-substituted regioisomers, reducing off-target effects on ubiquitous cytosolic isoforms.
- [1] Petrou A, Geronikaki A, Terzi E, Guler OO, Tuccinardi T, Supuran CT. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. J Enzyme Inhib Med Chem. 2016;31(6):1306-1311. View Source
- [2] Öztürk C, Kalay E, Gerni S, Balci N, Tokali FS, Aslan ON, Polat E. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnol Appl Biochem. 2024;71(1):223-231. doi:10.1002/bab.2535. View Source
